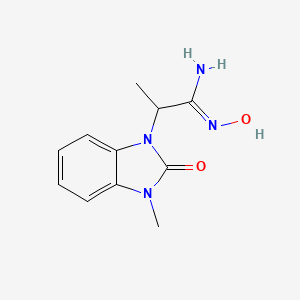
2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide typically involves the reaction of benzimidazole derivatives with appropriate methylating agents such as iodomethane . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another benzimidazole derivative with similar structural features.
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N: A related compound with comparable chemical properties.
Uniqueness
2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
85475-55-4 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methyl-2-oxobenzimidazol-1-yl)propanimidamide |
InChI |
InChI=1S/C11H14N4O2/c1-7(10(12)13-17)15-9-6-4-3-5-8(9)14(2)11(15)16/h3-7,17H,1-2H3,(H2,12,13) |
InChI Key |
HAHGHPPXKUEBCP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1C2=CC=CC=C2N(C1=O)C |
Canonical SMILES |
CC(C(=NO)N)N1C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















